molecular formula C8H16O B1296249 2,2-Dimethyl-3-hexanone CAS No. 5405-79-8

2,2-Dimethyl-3-hexanone

Cat. No.: B1296249
CAS No.: 5405-79-8
M. Wt: 128.21 g/mol
InChI Key: PYCHXHVFOZBVEY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-hexanone, also known as tert-Butyl propyl ketone, is an organic compound with the molecular formula C8H16O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to a tert-butyl group and a propyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

2,2-Dimethyl-3-hexanone has several applications in scientific research:

Safety and Hazards

2,2-Dimethyl-3-hexanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause damage to organs through prolonged or repeated exposure . Special instructions should be obtained before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexanone can be synthesized through multiple synthetic routes. One common method involves the reaction of pivaldehyde with propylmagnesium bromide in the presence of a catalyst. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2,2-Dimethyl-3-hexanone is unique due to its specific structure, which includes a tert-butyl group and a propyl group bonded to the carbonyl carbon. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2,2-Dimethyl-3-hexanol has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications. Similarly, 2-Methyl-3-pentanone and 2,4-Dimethyl-3-pentanone have different alkyl substituents, affecting their chemical behavior and uses .

Properties

IUPAC Name

2,2-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHXHVFOZBVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277953
Record name 2,2-Dimethyl-3-hexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5405-79-8
Record name 2,2-Dimethyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-hexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-hexanone
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Record name 2,2-Dimethyl-3-hexanone
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Record name 2,2-Dimethyl-3-hexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2,2-Dimethyl-3-hexanone in Houttuynia cordata Thunb. extracts?

A: The study by Zhao et al. [] investigated the potential of Houttuynia cordata Thunb. as a natural inhibitor of Microcystis aeruginosa, a type of cyanobacteria responsible for harmful algal blooms. The researchers found that an ethyl acetate extract of the plant exhibited significant inhibitory effects. Further analysis of this extract using GC-MS revealed the presence of several allelochemicals, including this compound []. This identification is significant for several reasons:

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